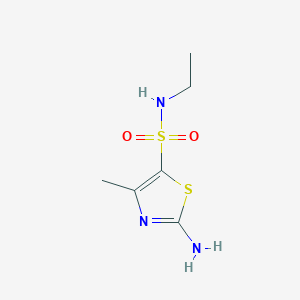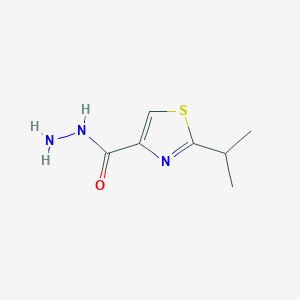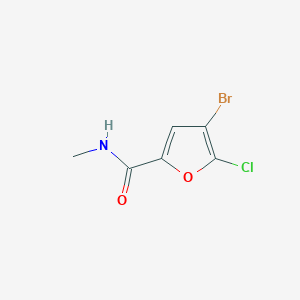
2-(Bromomethyl)-1-methylpyrrolidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1-methylpyrrolidin-2-ol is an organic compound that belongs to the class of brominated pyrrolidines. This compound is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which also contains a hydroxyl group and a methyl group. The molecular structure of this compound makes it a versatile intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methylpyrrolidin-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method allows for better control of reaction conditions and improved yields. The use of solvents like acetone, dichloromethane, or acetonitrile is common in such processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1-methylpyrrolidin-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-methylpyrrolidin-2-ol.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator in bromination.
Sodium Borohydride (NaBH4): Commonly used for reduction reactions.
Chromium Trioxide (CrO3): Used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted pyrrolidines.
Oxidation: Yields 2-bromomethyl-1-methylpyrrolidin-2-one.
Reduction: Produces 1-methylpyrrolidin-2-ol.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1-methylpyrrolidin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The hydroxyl group in the compound can also engage in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound with a similar bromomethyl group but different ring structure.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-1-methylpyrrolidin-2-ol is unique due to its combination of a bromomethyl group, a hydroxyl group, and a pyrrolidine ring. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and various chemical transformations.
Eigenschaften
Molekularformel |
C6H12BrNO |
|---|---|
Molekulargewicht |
194.07 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-methylpyrrolidin-2-ol |
InChI |
InChI=1S/C6H12BrNO/c1-8-4-2-3-6(8,9)5-7/h9H,2-5H2,1H3 |
InChI-Schlüssel |
BEGUOTPURFZSCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)







![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)


![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
